

The Adenosine Receptor Selectivity Profile of NECA: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent adenosine receptor agonist. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the adenosine receptor system. This document summarizes the binding and functional characteristics of NECA across all four adenosine receptor subtypes (A1, A2A, A2B, and A3), details the experimental methodologies used to determine these properties, and visualizes the associated signaling pathways and experimental workflows.

Introduction to NECA and Adenosine Receptors

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in cardiovascular, central nervous system, immune, and inflammatory functions.

NECA is a synthetic analog of adenosine that has been instrumental in the pharmacological characterization of adenosine receptors. It is known as a non-selective agonist, exhibiting high affinity for all four receptor subtypes. This characteristic makes it a valuable tool for studying the global effects of adenosine receptor activation.

Quantitative Selectivity Profile of NECA

The selectivity of NECA for the different adenosine receptor subtypes has been determined through various in vitro assays. The following tables summarize the binding affinities (K_i) and functional potencies (EC_{50}) of NECA for human adenosine receptors.

Table 1: Binding Affinity of NECA at Human Adenosine Receptors

Receptor Subtype	Radioligand	Cell Line	K_i (nM)	Reference
A1	[3H]DPCPX	CHO	14	[1][2]
A2A	[3H]CGS21680	HEK293	20	[1][2]
A2B	[3H]NECA	CHO	2400	[1][2]
A3	[125I]I-AB-MECA	CHO	6.2	[1][2]

DPCPX: 8-Cyclopentyl-1,3-dipropylxanthine; CGS21680: 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine; NECA: 5'-N-Ethylcarboxamidoadenosine; I-AB-MECA: N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.

Table 2: Functional Potency of NECA at Human Adenosine Receptors

Receptor Subtype	Functional Assay	Cell Line	EC_{50} (nM)	Reference
A1	cAMP Inhibition	CHO	25	
A2A	cAMP Accumulation	HEK293	224	
A2B	cAMP Accumulation	CHO	2400	[1]
A3	cAMP Inhibition	CHO	30	

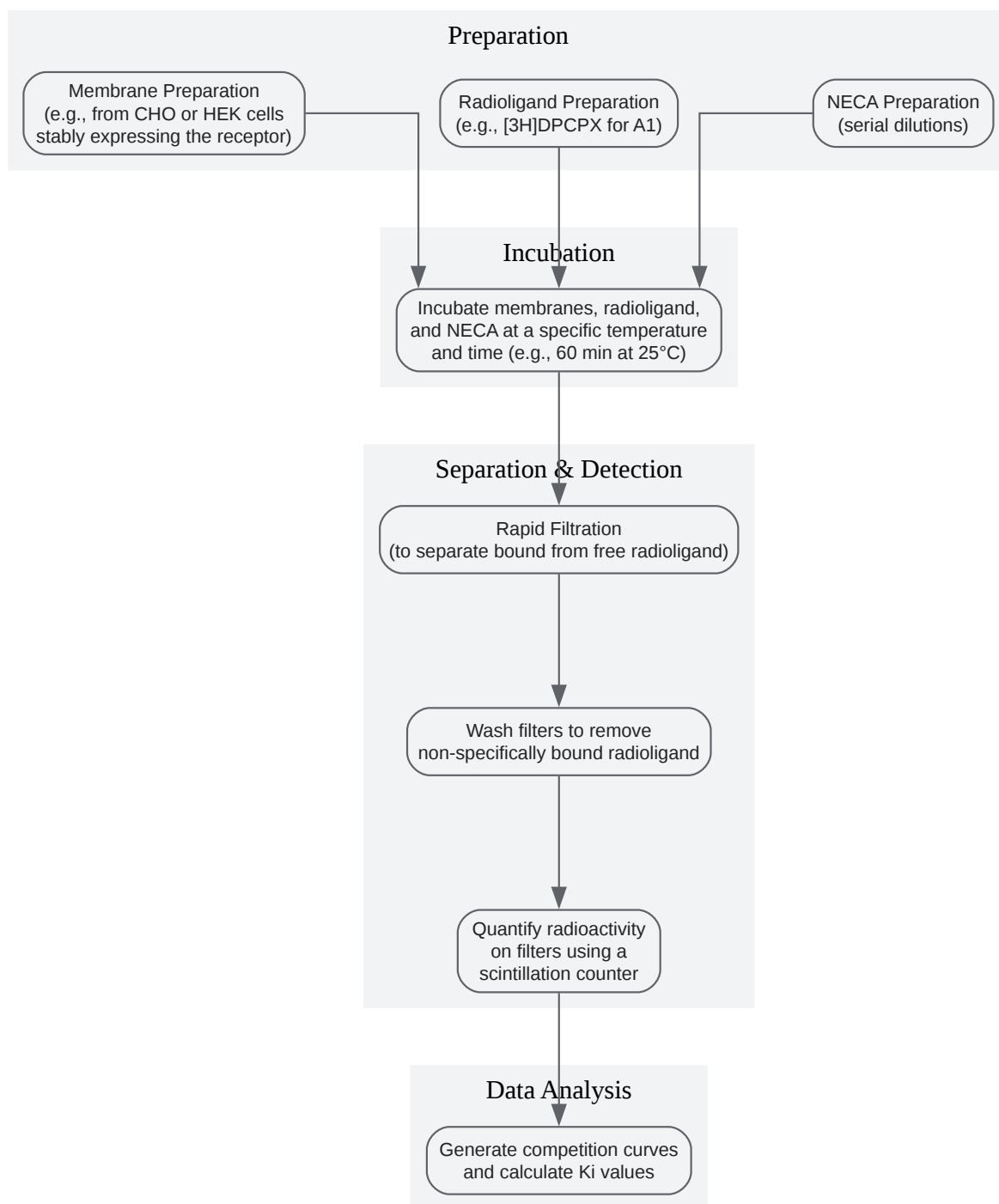
cAMP: cyclic Adenosine Monophosphate; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.

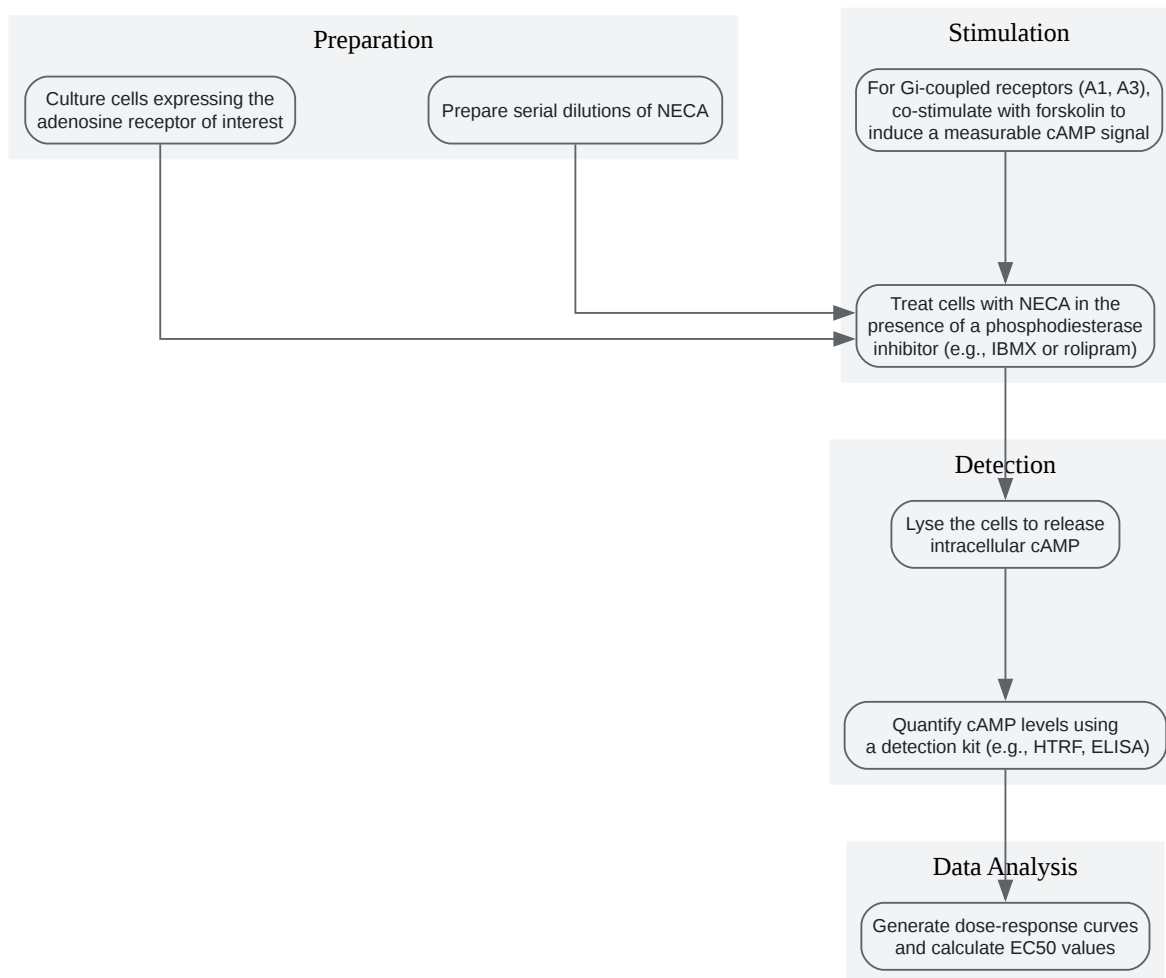
Experimental Methodologies

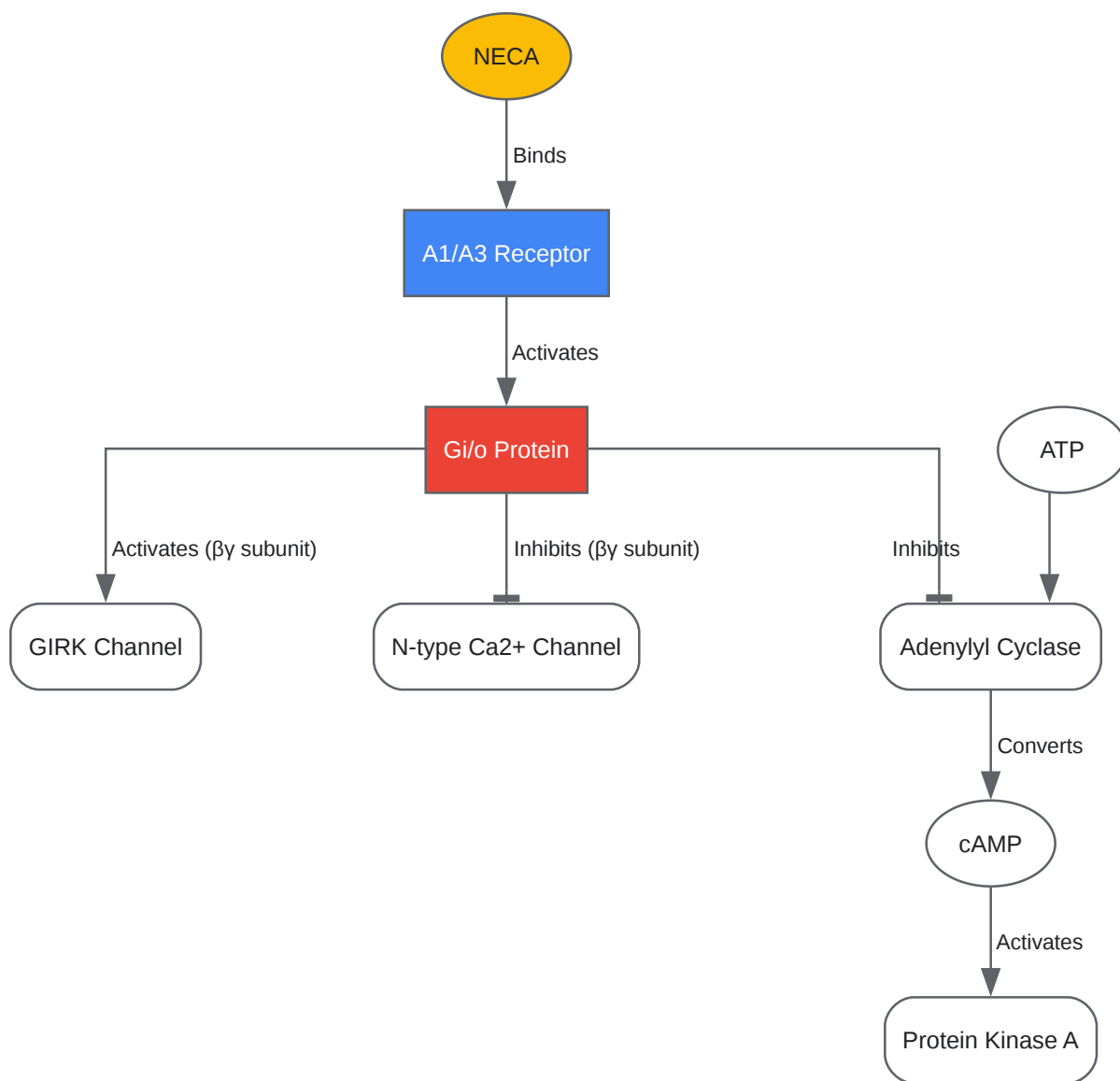
The data presented in this guide were generated using standard and well-validated experimental protocols. The following sections provide detailed methodologies for the key assays employed in determining the adenosine receptor selectivity profile of NECA.

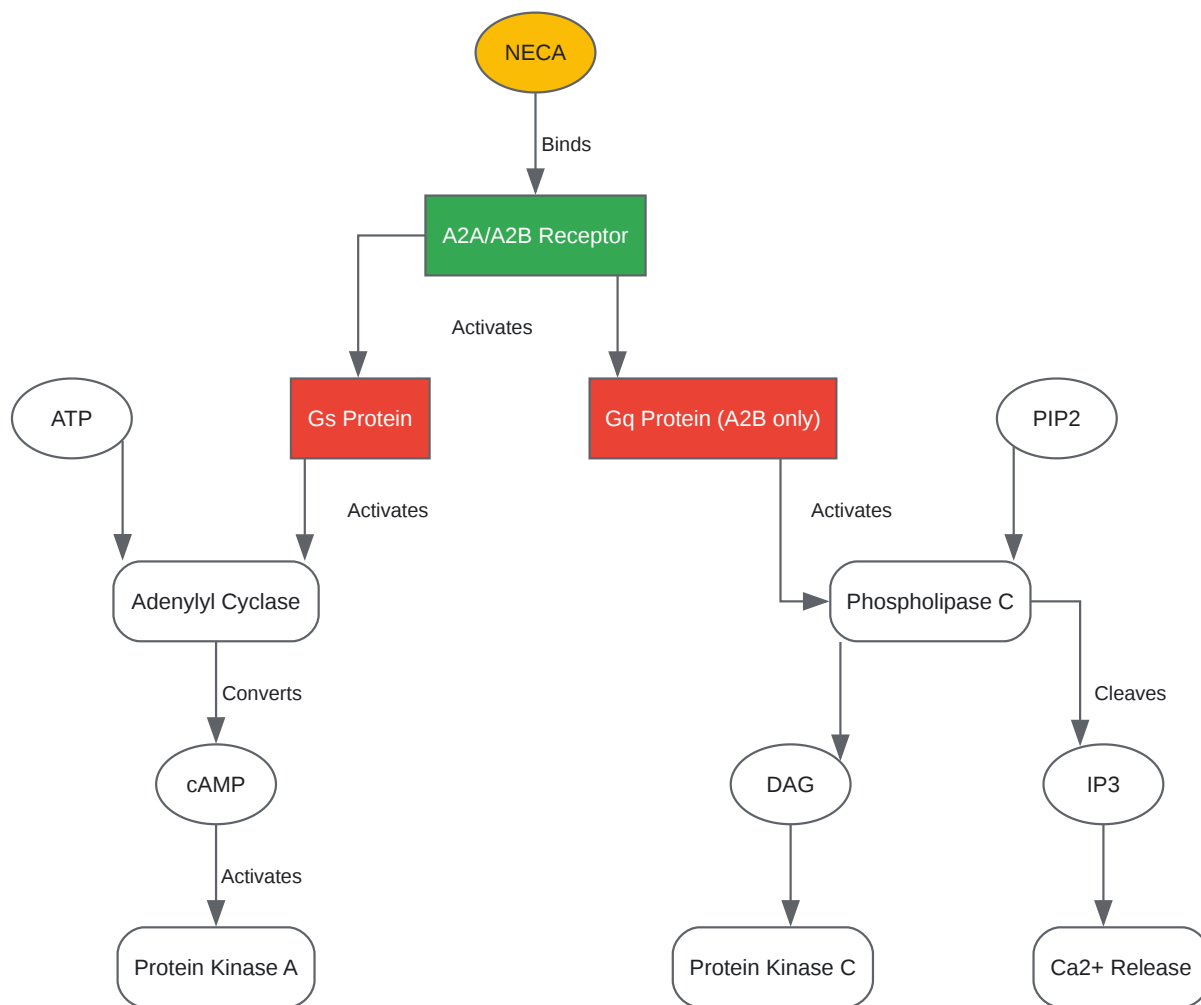
Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, NECA) that competes for the same binding site.









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- To cite this document: BenchChem. [The Adenosine Receptor Selectivity Profile of NECA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676814#mcp-neca-adenosine-receptor-selectivity-profile]

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